

3-Bromo-4-cyanopyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-4-cyanopyridine**

Cat. No.: **B120836**

[Get Quote](#)

Technical Guide: 3-Bromo-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and synthetic pathways of **3-Bromo-4-cyanopyridine**. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, making it a compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science.

Core Physical and Chemical Properties

3-Bromo-4-cyanopyridine is a substituted pyridine ring featuring a bromine atom at the 3-position and a cyano group at the 4-position. This unique arrangement of functional groups imparts favorable reactivity for various chemical transformations.^[1] The compound typically appears as a white to brown crystalline powder.^{[1][2]}

Data Summary

The quantitative physical and chemical properties of **3-Bromo-4-cyanopyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	13958-98-0	[1] [3] [4]
Molecular Formula	C ₆ H ₃ BrN ₂	[1] [3] [4] [5]
Molecular Weight	183.01 g/mol	[1] [4] [5]
Melting Point	91 - 95 °C	[1] [2]
Boiling Point	267.5 ± 25.0 °C (Predicted)	[6] [7]
Density	1.7 ± 0.1 g/cm ³ (Predicted)	[6] [7]
Appearance	White to gray to brown powder/crystal	[1] [2]
Purity	≥ 96% (GC)	[1] [2]
pKa	-0.48 ± 0.18 (Predicted)	[7]
LogP	1.23	[6]
Topological Polar Surface Area	36.7 Å ²	[5]
Exact Mass	181.94796 Da	[5]
MDL Number	MFCD00234143	[1] [3]

Reactivity and Chemical Profile

The chemical reactivity of **3-Bromo-4-cyanopyridine** is dominated by the presence of the bromine and cyano groups on the electron-deficient pyridine ring.

- Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.
- Coupling Reactions: It is a valuable substrate for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[\[1\]](#)[\[8\]](#) This reactivity is fundamental to its role as a building block for more complex molecules in pharmaceutical and agrochemical development.[\[1\]](#)
- Stability: The compound should be stored in a cool, dark place, with recommended storage temperatures between 2 - 8 °C or at room temperature in an inert atmosphere.[\[1\]](#)[\[7\]](#)

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **3-Bromo-4-cyanopyridine** in research and development.

Representative Synthesis: Sandmeyer Reaction

A common and effective method for the synthesis of aryl bromides from primary aromatic amines is the Sandmeyer reaction. The following protocol describes a representative synthesis of **3-Bromo-4-cyanopyridine** from 3-Amino-4-cyanopyridine.

Materials:

- 3-Amino-4-cyanopyridine
- Hydrobromic acid (48%)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Ice
- Sodium hydroxide (NaOH) solution
- Dichloromethane (or other suitable organic solvent)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Diazotization:** 3-Amino-4-cyanopyridine is dissolved in a cooled aqueous solution of hydrobromic acid (e.g., 0-5 °C). A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This process forms the intermediate diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared, cold diazonium salt solution is slowly added to the

CuBr solution. Nitrogen gas evolution should be observed.

- Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the reaction goes to completion. The mixture is then cooled and neutralized with a sodium hydroxide solution.
- Extraction and Purification: The aqueous mixture is extracted several times with an organic solvent like dichloromethane. The combined organic layers are washed, dried over an anhydrous salt like MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **3-Bromo-4-cyanopyridine** can be further purified by techniques such as recrystallization or column chromatography to achieve the desired purity.

Analytical Characterization

To confirm the identity and purity of synthesized **3-Bromo-4-cyanopyridine**, standard analytical techniques are employed.

- Gas Chromatography (GC): Purity is often assessed by GC, with typical purities reported as $\geq 96\%.$ [\[1\]](#)[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. While specific spectral data is not readily available in public databases, the spectra are expected to be consistent with the assigned structure.[\[2\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong, sharp peak characteristic of the nitrile (C≡N) stretch would be expected around 2220 cm⁻¹.[\[10\]](#) Aromatic C-H and C=C/C=N stretches would also be present in the fingerprint region.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak [M]⁺ appearing at m/z 182 and [M+2]⁺ at m/z 184.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of **3-Bromo-4-cyanopyridine** via the Sandmeyer reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **3-Bromo-4-cyanopyridine** via Sandmeyer reaction.

Applications in Research and Development

3-Bromo-4-cyanopyridine is a valuable building block in several industrial and research areas:

- Pharmaceutical Synthesis: It serves as a key intermediate in the creation of various pharmaceutical agents, including those for anti-cancer and anti-inflammatory applications.[1]
- Agrochemical Development: The compound plays a significant role in the synthesis of modern agrochemicals such as herbicides and pesticides.[1]
- Material Science: It is utilized in the formulation of advanced materials, contributing to the development of specialized polymers and coatings.[1]
- Fluorescent Probes: Its structure is employed in the design of fluorescent probes for biological imaging applications.[1]

Safety and Handling

3-Bromo-4-cyanopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled. [2][5] It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-4-cyanopyridine | 13958-98-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. scbt.com [scbt.com]
- 5. 3-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11074051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-cyanopyridine | CAS#:13958-98-0 | Chemsoc [chemsoc.com]
- 7. 3-Bromo-4-cyanopyridine price,buy 3-Bromo-4-cyanopyridine - chemicalbook [chemicalbook.com]
- 8. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 9. labproinc.com [labproinc.com]
- 10. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-4-cyanopyridine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120836#3-bromo-4-cyanopyridine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com